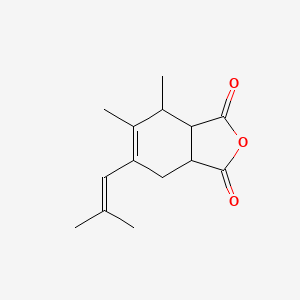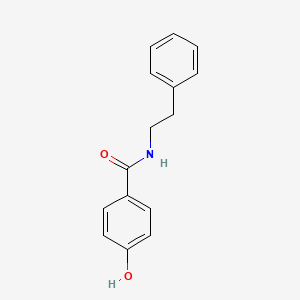
4-hydroxy-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N-(2-phenylethyl)benzamide is a chemical compound with the molecular formula C15H15NO2 . It has been studied for its fluorescence effects induced by the Excited State Intramolecular Proton Transfer (ESIPT) process . The compound has shown growth inhibition of Mycospharella pinodes species, which is a significant disease in pea cultivations .
Synthesis Analysis
The synthesis of benzamide derivatives, such as 4-hydroxy-N-(2-phenylethyl)benzamide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of 4-hydroxy-N-(2-phenylethyl)benzamide is characterized by the presence of a hydroxy group (-OH) and a phenylethyl group attached to a benzamide core . Further analysis of the molecular structure can be conducted using spectroscopic techniques .Applications De Recherche Scientifique
Fluorescence Spectroscopy
4-hydroxy-N-(2-phenylethyl)benzamide: has been studied for its fluorescence effects induced by the Excited-State Intramolecular Proton Transfer (ESIPT) process . This compound exhibits fluorescence in aqueous solutions with varying hydrogen ion concentrations and in solvent mixtures with different polarities. This property is significant for developing fluorescent probes and sensors in biochemical and medical research.
Antioxidant Activity
The compound’s derivatives have been synthesized and evaluated for their antioxidant properties . These activities include total antioxidant capacity, free radical scavenging, and metal chelating activity. Such properties are crucial for understanding oxidative stress-related diseases and could lead to the development of new antioxidants.
Antibacterial Activity
Benzamide derivatives, including 4-hydroxy-N-(2-phenylethyl)benzamide , have shown antibacterial activity against various gram-positive and gram-negative bacteria . This application is vital for the discovery of new antibacterial agents and the study of bacterial resistance mechanisms.
Drug Discovery
The structural features of benzamides make them a significant class of compounds in drug discovery. They have been used in the development of treatments for various conditions, including cancer, hypercholesterolemia, and microbial infections . The pharmacological activities of these compounds can be attributed to their ability to interact with biological targets.
Material Science
Benzamides are used in material science due to their structural and chemical properties. They can be incorporated into polymers and other materials to enhance their functionality, such as improving thermal stability or adding fluorescence .
Organic Synthesis
4-hydroxy-N-(2-phenylethyl)benzamide: is used in organic synthesis as an intermediate for the preparation of more complex molecules. Its reactivity allows for various chemical transformations, making it a valuable building block in synthetic chemistry .
Orientations Futures
The future directions for the study of 4-hydroxy-N-(2-phenylethyl)benzamide could involve further exploration of its fluorescence effects and potential applications . Additionally, its synthesis process could be optimized for industrial applications, given its potential use in the pharmaceutical, paper, and plastic industries .
Propriétés
IUPAC Name |
4-hydroxy-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14-8-6-13(7-9-14)15(18)16-11-10-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAMRBOZGBYUQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(2-phenylethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

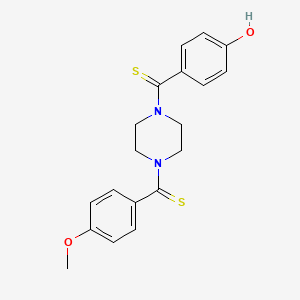
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone](/img/structure/B2956004.png)
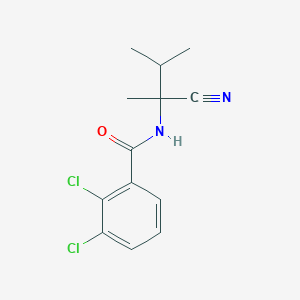
![2-Propen-1-one, 3-[4-(1,1-dimethylethyl)phenyl]-1-(4-nitrophenyl)-](/img/structure/B2956007.png)
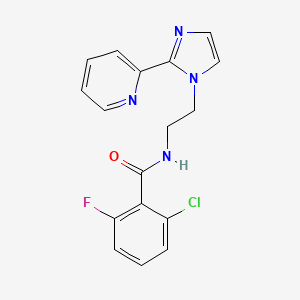
![2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2956013.png)
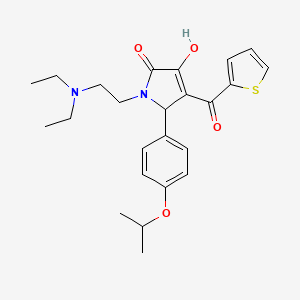
amine](/img/structure/B2956015.png)

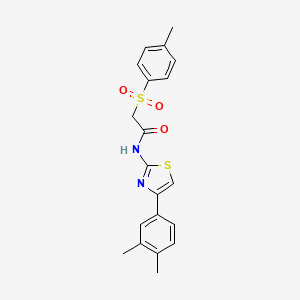
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2956018.png)
![8-(2,4-Dimethylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2956019.png)
